1-Cyclobutyl-4-nitrosopiperazine
Description
Structure
3D Structure
Properties
CAS No. |
61379-69-9 |
|---|---|
Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-cyclobutyl-4-nitrosopiperazine |
InChI |
InChI=1S/C8H15N3O/c12-9-11-6-4-10(5-7-11)8-2-1-3-8/h8H,1-7H2 |
InChI Key |
RBUGEGXEKARMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)N=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 1 Cyclobutyl 4 Nitrosopiperazine
Nitrosation Mechanisms and Kinetics of Piperazine (B1678402) and its Derivatives in Controlled Environments
The formation of N-nitrosamines, such as 1-Cyclobutyl-4-nitrosopiperazine, occurs through the nitrosation of secondary amines. This reaction's rate and extent are heavily influenced by the chemical environment.
pH-Dependent Formation Kinetics of N-Nitrosopiperazines
The kinetics of N-nitrosopiperazine formation are strongly dependent on the pH of the reaction medium. nih.gov Generally, the nitrosation process is favored in acidic conditions. nih.gov This is because the nitrosating agent, often formed from nitrite (B80452), is more active at a lower pH. However, at very low pH levels, the rate of formation can decrease. This is attributed to the protonation of the secondary amine in the piperazine ring, which reduces its nucleophilicity and thus its reactivity towards the nitrosating agent. nih.govresearchgate.net
The optimal pH for nitrosation represents a balance between the concentration of the active nitrosating species and the availability of the unprotonated, reactive amine. nih.gov For piperazine derivatives, the rate of nitrosation has been found to be first order with respect to hydronium ion concentration, highlighting the critical role of pH in the reaction kinetics. researchgate.net
| Strongly Acidic | Low (Protonated) | High | Decreased |
Influence of Reaction Conditions on this compound Formation
The formation of this compound is sensitive to a variety of reaction conditions beyond just pH. These factors include temperature, solvent, and the concentration of reactants. nih.gov The rate of the nitrosation reaction generally increases with temperature. The nature of the solvent can also play a significant role by affecting the solubility of the reactants and stabilizing the transition state of the reaction.
The presence of this compound has been identified as a potential impurity, for instance, in the synthesis of the active pharmaceutical ingredient rifapentine. nih.govresearchgate.net Its formation can be attributed to the presence of residual 1-cyclobutylpiperazine (B174313) and a nitrosating agent under favorable reaction conditions during the manufacturing process.
Role of Nitrosating Agents (e.g., Nitrite, N₂O₃) in Controlled Synthesis
The choice of nitrosating agent is a key factor in the controlled synthesis of N-nitrosamines. Common nitrosating agents include nitrous acid (HNO₂), which is typically generated in situ from a nitrite salt (like sodium nitrite) and acid, and dinitrogen trioxide (N₂O₃). nih.gov Nitrous acid is in equilibrium with N₂O₃, which is a potent nitrosating agent.
Secondary amines, the precursors to compounds like this compound, are generally highly reactive and can be nitrosated under mild conditions with weaker nitrosating agents. nih.gov The efficiency of the nitrosating agent is crucial for achieving a high yield of the desired N-nitroso product. The nitrosonium ion (NO⁺) is considered the ultimate electrophile in these reactions. organic-chemistry.org
Optimization of Synthetic Pathways for this compound
Optimizing the synthetic pathways for this compound is essential for maximizing its yield and purity, particularly when it is the target molecule for research or other applications.
Novel Synthetic Routes and Chemical Yield Enhancement
The development of novel synthetic routes is a continuous effort in medicinal and organic chemistry to improve efficiency and access new chemical entities. hilarispublisher.com For the synthesis of specific N-nitrosopiperazines, this involves exploring new catalysts and reaction conditions to enhance the chemical yield. hilarispublisher.com Strategies such as transition-metal catalysis and photocatalysis are being investigated to facilitate the formation of N-nitroso compounds under milder conditions and with greater selectivity. hilarispublisher.com
While specific novel routes for this compound are not extensively detailed in publicly available literature, the principles of synthetic pathway optimization can be applied. nih.gov This includes systematically adjusting parameters like reaction time, temperature, and stoichiometry of reactants to identify the optimal conditions for its formation.
Minimization of Byproduct Formation (e.g., 1,4-Dinitrosopiperazine) during Synthesis
A significant challenge in the synthesis of monosubstituted nitrosopiperazines is the potential for the formation of the disubstituted byproduct, 1,4-Dinitrosopiperazine. researchgate.net The formation of this byproduct occurs when the second nitrogen atom in the piperazine ring also undergoes nitrosation. The relative amounts of the mono- and di-nitrosated products depend on the reaction conditions and the stoichiometry of the nitrosating agent.
Table 2: Strategies to Minimize 1,4-Dinitrosopiperazine Formation
| Strategy | Mechanism | Expected Outcome |
|---|---|---|
| Control Stoichiometry | Limiting the amount of nitrosating agent. | Favors formation of the mono-nitrosated product. |
| Optimize pH | Reducing amine reactivity at very low pH. | Decreases the rate of both mono- and di-nitrosation, allowing for better control. |
Chemical Stability and Degradation Pathways of this compound
The stability of this compound is a critical factor influencing its handling, storage, and potential applications. Its degradation can be initiated by thermal stress and hydrolytic conditions, leading to the cleavage of the N-nitroso bond and other structural transformations.
Mechanistic Studies of Thermal Decomposition and Hydrolysis
The thermal and hydrolytic breakdown of N-nitrosamines, including this compound, is a subject of detailed mechanistic investigation.
Thermal Decomposition: Studies on related N-nitrosopiperazines provide a model for understanding the thermal decomposition of the cyclobutyl derivative. For instance, the thermal breakdown of N-nitrosopiperazine (MNPZ) has been shown to be dependent on temperature, piperazine concentration, and CO2 loading in aqueous solutions. researchgate.net The decomposition follows Arrhenius temperature dependence, with a calculated activation energy of 94 kJ/mol in 8 m piperazine with 0.3 mol CO2/equiv N. researchgate.net Research on 1,4-dinitropiperazine (B13729250) (DNP), another related compound, indicates that the primary step in its thermolysis is the cleavage of the N-N and C-N bonds, producing gases such as CH2O, NO2, and NO. nih.gov The activation energy for the solid-state decomposition of DNP was determined to be 116.51 kJ/mol. nih.gov It is plausible that the thermal decomposition of this compound proceeds through a similar pathway, initiated by the homolytic cleavage of the N-NO bond.
Interactive Data Table: Thermal Decomposition Kinetics of N-nitrosopiperazine (MNPZ) This table presents kinetic data for the thermal decomposition of MNPZ under specific conditions, which can serve as a reference for predicting the stability of this compound.
| Temperature (°C) | Piperazine Concentration (m) | CO2 Loading (mol/equiv N) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 135 | 8 | 0.3 | 10.2 x 10⁻⁶ | 94 |
| 135 | 8 | 0.1 | 12.2 x 10⁻⁶ | 75 |
Source: Energy Procedia, 2013. researchgate.net
Hydrolysis: The hydrolysis of N-nitrosamines can be complex, often involving catalysis by acids and bases. In the case of nitrazepam, a benzodiazepine, hydrolysis involves a two-step mechanism where the initial scission occurs at the azomethine bond, activated by the nitro group. nih.gov The process is subject to uncatalyzed reaction, specific acid-base catalysis, and general acid-base catalysis. nih.gov For this compound, hydrolysis would likely be initiated by the protonation of the nitroso nitrogen under acidic conditions, followed by nucleophilic attack by water. This would lead to the cleavage of the N-N bond and the formation of 1-cyclobutylpiperazine and nitrous acid. The rate of hydrolysis would be significantly influenced by the pH of the solution.
Reactivity with Chemical Reagents and Deactivation Strategies
The N-nitroso functional group is known for its reactivity, which also presents opportunities for its deactivation. Deactivation strategies are crucial for mitigating potential risks associated with N-nitrosamines.
Reactivity: The N-nitroso group can be reduced, oxidized, or cleaved by various reagents. For example, denitrosation can be achieved using reagents like lithium diisopropylamide (LDA) or organolithium and Grignard reagents. nih.gov Catalytic hydrogenation using catalysts such as Pd/C or Pt/C is another effective method for decomposing nitrosamines. nih.gov
Deactivation Strategies: Several strategies have been developed to inhibit the formation of or to deactivate N-nitrosamines in pharmaceutical products. These methods can be broadly applied to this compound.
pH Control: The formation of nitrosamines is often favored under acidic conditions. Maintaining a neutral or basic pH can significantly reduce the rate of nitrosation reactions. fda.govsetylose.com
Use of Inhibitors/Scavengers: Antioxidants and other scavenging agents can effectively inhibit nitrosamine (B1359907) formation. Ascorbic acid (vitamin C) and alpha-tocopherol (B171835) (vitamin E) have been shown to prevent nitrosamine formation in vitro. fda.gov Other effective inhibitors include para-aminobenzoic acid (PABA), l-cysteine, caffeic acid, and ferulic acid. usp.org These molecules act by reacting with the nitrosating agents, thereby preventing them from reacting with the amine precursor. fda.govusp.org
Interactive Data Table: Summary of Nitrosamine Deactivation Strategies
| Strategy | Method/Reagent | Mechanism of Action |
| pH Modulation | Formulation with basic excipients (e.g., sodium carbonate) | Reduces kinetics of nitrosation reaction which typically occurs under acidic conditions. fda.govsetylose.com |
| Antioxidants | Ascorbic acid, alpha-tocopherol, ferulic acid, caffeic acid | Inhibit the formation of N-nitrosamines. fda.govusp.org |
| Nitrite Scavengers | Para-aminobenzoic acid (PABA), L-cysteine | React with and remove nitrite, a key reagent for N-nitrosation. usp.org |
| Chemical Reduction | Catalytic hydrogenation (Pd/C, Pt/C) | Decomposes the nitrosamine functional group. nih.gov |
| Chemical Decomposition | Organolithium reagents, Grignard reagents | React with and decompose the N-nitroso group. nih.gov |
Source: FDA, 2021 fda.gov; SEN Pharma, 2024 senpharma.vn; SE Tylose, 2023 setylose.com; Beard and Swager, 2021 nih.gov
Derivatization Strategies for this compound Analogs
The generation of analogs of this compound through derivatization is a key strategy for exploring structure-activity relationships and developing new chemical entities. Modifications can be targeted at either the cyclobutyl moiety or the piperazine ring system.
Functionalization of the Cyclobutyl Moiety
The cyclobutyl ring, while relatively inert, can be functionalized using modern synthetic methods. Its unique puckered conformation can offer specific spatial arrangements beneficial in medicinal chemistry. nih.gov
Recent advances have provided strategies for the stereospecific synthesis of functionalized cyclobutanes. nih.gov One such method involves a sequential C-H/C-C functionalization. researchgate.net This can be initiated by a Norrish-Yang procedure on a cyclobutyl aryl ketone to generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This intermediate can then undergo a palladium-catalyzed C-C bond cleavage and subsequent functionalization to introduce aryl, heteroaryl, alkenyl, or alkynyl groups in a stereospecific manner. nih.govresearchgate.net Although this applies to a ketone precursor, similar principles of C-H activation could potentially be adapted for the direct functionalization of the cyclobutyl ring in this compound or its precursors. The introduction of various functional groups onto the cyclobutyl ring can significantly alter the molecule's steric and electronic properties.
Modifications of the Piperazine Ring System
The piperazine ring is a highly versatile scaffold in medicinal chemistry, offering numerous sites for modification. nih.govresearchgate.netnih.gov Its two nitrogen atoms allow for the introduction of a wide range of substituents, influencing properties like solubility and bioavailability. nih.govencyclopedia.pub
N-Alkylation/N-Arylation: The secondary amine position (N-1) of a precursor like 1-cyclobutylpiperazine can be readily functionalized. Common methods include nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and Buchwald-Hartwig amination for N-arylation. nih.gov
C-H Functionalization: Direct functionalization of the carbon atoms of the piperazine ring is a more advanced strategy that expands structural diversity. encyclopedia.pub Photoredox catalysis has emerged as a powerful tool for the α-C–H arylation and heteroarylation of piperazines. encyclopedia.pubresearchgate.net These methods allow for the direct coupling of (hetero)arenes to the carbon atom adjacent to a nitrogen, providing access to complex substitution patterns that are difficult to achieve through traditional methods. encyclopedia.pubresearchgate.net The presence of the second nitrogen atom in piperazine can sometimes complicate these reactions compared to simpler cyclic amines, requiring specifically tailored catalytic systems. encyclopedia.pubresearchgate.net
These derivatization strategies allow for the systematic modification of this compound's structure, enabling the fine-tuning of its chemical and biological properties for various research applications.
Mechanistic Investigations of Biotransformation and Enzymatic Interactions of 1 Cyclobutyl 4 Nitrosopiperazine
In Vitro Enzymatic Metabolism by Cytochrome P450 Enzymes and Other Biocatalysts
The biotransformation of N-nitrosamines is a critical area of study due to the potential for metabolic activation to carcinogenic species. The primary enzymes responsible for the initial steps of metabolism for many N-nitrosamines are the cytochrome P450 (CYP) superfamily of monooxygenases. nih.govuomus.edu.iqresearchgate.net These heme-containing enzymes are central to the oxidative metabolism of a vast array of foreign compounds. uomus.edu.iq For N-nitrosamines, CYP-mediated oxidation is the key initiating event that can lead to the formation of reactive electrophiles capable of interacting with cellular macromolecules. nih.govoup.comnih.gov
Alpha-Hydroxylation and Subsequent Decomposition Pathways
The principal pathway for the metabolic activation of many N-nitrosamines is α-hydroxylation, a reaction catalyzed by CYP enzymes. nih.govnih.govchemrxiv.orgchemrxiv.org This process involves the hydroxylation of a carbon atom immediately adjacent (in the alpha position) to the nitroso group. nih.govchemrxiv.orgchemrxiv.org In the case of 1-Cyclobutyl-4-nitrosopiperazine, this would likely occur at one of the four α-carbons on the piperazine (B1678402) ring or the α-carbon on the cyclobutyl ring.
Following α-hydroxylation, the resulting α-hydroxynitrosamine is typically an unstable intermediate. nih.govnih.gov It is expected to undergo spontaneous, non-enzymatic decomposition. This decomposition involves the cleavage of the carbon-nitrogen bond, leading to the formation of an aldehyde and a diazonium ion. nih.govnih.gov
For this compound, two primary α-hydroxylation pathways can be postulated:
Piperazine Ring Hydroxylation: Hydroxylation at C2 or C6 of the piperazine ring would lead to an unstable intermediate that decomposes to form a cyclobutyl-containing aminoaldehyde and a corresponding diazonium species.
Cyclobutyl Ring Hydroxylation: Hydroxylation at the α-carbon of the cyclobutyl group attached to the piperazine nitrogen would result in an unstable intermediate that decomposes to yield cyclobutanone (B123998) and a piperazine-derived diazonium ion.
The relative contribution of each pathway would depend on factors such as the steric and electronic properties of the cyclobutyl group and the specific CYP isoforms involved.
Dealkylation and Denitrosation Pathways
While α-hydroxylation is a major activation pathway, other metabolic routes such as dealkylation and denitrosation can also occur for N-nitrosamines.
Dealkylation is essentially a consequence of α-hydroxylation, where the cleavage of the C-N bond results in the removal of an alkyl group. For this compound, this would manifest as the removal of the cyclobutyl group, a process termed decyclobutylation, or the cleavage of the piperazine ring.
Enzyme Isoform Specificity in Metabolic Activation
The specific cytochrome P450 isoforms involved in the metabolism of N-nitrosamines can vary depending on the structure of the compound. Studies with various N-alkylnitrosamines have demonstrated the involvement of several CYP isoforms, including CYP1A1, CYP1A2, CYP2A6, CYP2B1, CYP2D6, CYP2E1, and CYP3A4. nih.govscispace.com
For instance, CYP2E1 is known to be a primary enzyme in the activation of N-nitrosamines with small alkyl chains. nih.gov As the size of the alkyl substituent increases, the contribution of other isoforms like CYP2A6 and members of the CYP1A and CYP3A subfamilies may become more significant. nih.gov The presence of the bulky cyclobutyl group in this compound suggests that multiple CYP isoforms could potentially contribute to its metabolism. The specific isoforms involved would influence the rate and primary sites of metabolic attack. Engineered P450 enzymes have also shown the capability to hydroxylate cyclobutylamine (B51885) derivatives, highlighting the potential for enzymatic modification of such structures. nih.govacs.org
Formation of Reactive Intermediates during Biotransformation
The metabolic activation of N-nitrosamines is of toxicological concern due to the generation of highly reactive intermediates. nih.gov
Diazonium Ion Generation and its Chemical Reactivity
As previously mentioned, the decomposition of the unstable α-hydroxynitrosamine intermediate leads to the formation of a diazonium ion. oup.comnih.govnih.gov Diazonium ions are potent electrophiles that can react with nucleophilic sites in cellular macromolecules, most notably DNA. oup.comnih.gov This alkylation of DNA is considered a key molecular initiating event in the carcinogenicity of many N-nitrosamines. oup.comnih.gov The specific diazonium ion formed would depend on the site of α-hydroxylation on the this compound molecule.
Formation of Aldehydic Byproducts
In conjunction with the formation of a diazonium ion, the decomposition of the α-hydroxynitrosamine also yields an aldehyde. nih.govscispace.com For example, hydroxylation on the piperazine ring of this compound would lead to the formation of a cyclobutyl-substituted aminoaldehyde. These aldehydic byproducts can also contribute to cellular toxicity, as aldehydes are known to be reactive species that can form adducts with proteins and DNA. nih.govbohrium.com
Influence of Substituent Structure on Metabolic Fate (e.g., Cyclobutyl group)
The chemical structure of a substituent group plays a pivotal role in directing the metabolic fate of a molecule. In the case of this compound, the cyclobutyl moiety is anticipated to significantly influence the pathways of its biotransformation. The metabolism of N-nitrosamines is largely dependent on the enzymatic hydroxylation of the carbon atom adjacent (α-position) to the nitroso group, a reaction predominantly catalyzed by cytochrome P450 enzymes. acs.org This initial oxidative step is a critical activation process that can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules like DNA. nih.govacs.org
The presence of the cyclobutyl group on the piperazine ring introduces several factors that can modulate the metabolic profile of this compound. The steric bulk and conformation of the cyclobutyl ring can influence the binding affinity of the molecule to the active site of metabolizing enzymes. Research on other N-substituted nitrosamines has shown that the nature of the alkyl group can affect the rate of metabolism. nih.gov For instance, branching at the α-carbon of the alkyl substituent has been observed to decrease the rate of metabolic α-hydroxylation. nih.gov While the cyclobutyl group is a cyclic structure, its three-dimensional shape may present a different steric hindrance compared to linear or branched alkyl chains, potentially altering the regioselectivity and efficiency of enzymatic attack.
Hydroxylation of the cyclobutyl ring itself is another probable metabolic pathway. Cytochrome P450 enzymes are known to hydroxylate alicyclic rings, and studies on cyclobutylamine derivatives have demonstrated that hydroxylation can occur at various positions on the cyclobutyl ring. nih.govacs.org This process would lead to the formation of more polar metabolites that can be more readily excreted. The potential sites of hydroxylation on the cyclobutyl ring would be influenced by the electronic environment and the accessibility of the C-H bonds to the enzymatic active site.
The table below summarizes the potential Phase I metabolic pathways for this compound, highlighting the influence of the cyclobutyl group.
| Metabolic Pathway | Description | Potential Metabolites | Enzymes Involved | Influence of Cyclobutyl Group |
|---|---|---|---|---|
| α-Hydroxylation of Piperazine Ring | Hydroxylation of the carbon atom adjacent to the nitroso group on the piperazine ring. This is a primary activation pathway for N-nitrosamines. acs.org | Unstable α-hydroxy-1-cyclobutyl-4-nitrosopiperazine, leading to reactive intermediates. | Cytochrome P450 (CYP) enzymes. acs.org | The steric bulk of the cyclobutyl group may influence the rate and regioselectivity of this reaction. |
| Hydroxylation of Cyclobutyl Ring | Introduction of a hydroxyl group onto the cyclobutyl ring. This is a common detoxification pathway for cyclic alkanes. acs.org | 1-(hydroxycyclobutyl)-4-nitrosopiperazine isomers (e.g., 2-hydroxy, 3-hydroxy). | Cytochrome P450 (CYP) enzymes. nih.govacs.org | The cyclobutyl ring provides a direct target for oxidative metabolism, leading to more polar and excretable metabolites. |
| Denitrosation | Removal of the nitroso group, which can be a detoxification pathway. rsc.org | 1-Cyclobutylpiperazine (B174313). | Potentially catalyzed by various enzymes, including cytochrome P450, under certain conditions. rsc.org | The electronic effects of the cyclobutyl group might influence the stability of the N-N bond and the likelihood of denitrosation. |
The subsequent table outlines the likely Phase II conjugation reactions for the metabolites of this compound.
| Conjugation Reaction | Description | Potential Substrates (Phase I Metabolites) | Enzymes Involved | Outcome |
|---|---|---|---|---|
| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. mhmedical.comnih.gov | Hydroxylated metabolites of this compound. | UDP-glucuronosyltransferases (UGTs). | Formation of highly water-soluble glucuronide conjugates. |
| Sulfation | Conjugation with a sulfonate group. nih.gov | Hydroxylated metabolites of this compound. | Sulfotransferases (SULTs). | Formation of water-soluble sulfate (B86663) conjugates. |
| Glutathione (B108866) Conjugation | Conjugation with glutathione, often to detoxify reactive electrophilic intermediates. nih.gov | Reactive intermediates from α-hydroxylation. | Glutathione S-transferases (GSTs). | Detoxification of reactive species and formation of mercapturic acid derivatives for excretion. nih.gov |
Molecular Level Interactions of 1 Cyclobutyl 4 Nitrosopiperazine with Biological Macromolecules
DNA Adduct Formation: Mechanistic Studies in Cell-Free Systems and In Vitro Cellular Models
The primary mechanism of genotoxicity for N-nitroso compounds involves the formation of covalent addition products, known as DNA adducts. mdpi.com This process is initiated by metabolic activation, typically through enzymatic α-hydroxylation catalyzed by cytochrome P450 (CYP) enzymes. nih.gov For 1-Cyclobutyl-4-nitrosopiperazine, this activation would likely occur at the carbon atoms of the piperazine (B1678402) ring adjacent to the nitroso group. This hydroxylation event generates an unstable α-hydroxy-nitrosamine, which then undergoes spontaneous decomposition. This decomposition leads to the formation of a reactive diazonium ion or a carbenium ion, which are potent electrophiles that can attack nucleophilic sites on DNA bases. nih.gov
The reactive electrophiles generated from the metabolism of N-nitroso compounds can alkylate DNA at various positions. The resulting DNA adducts can range from simple alkyl groups to more complex structures. Based on studies of similar compounds, the metabolic activation of this compound is expected to produce a cyclobutylating agent that modifies DNA bases.
Commonly identified DNA adducts from N-nitrosamines include modifications at the oxygen and nitrogen atoms of DNA bases. For instance, N-nitrosodimethylamine (NDMA) is known to form N7-methylguanine (N7-MeG), O6-methylguanine (O6-MeG), and N3-methyladenine (N3-MeA) as major adducts. nih.govmdpi.com By analogy, this compound would form cyclobutylated bases. While specific adducts for this compound have not been characterized, the table below lists potential DNA adducts based on the known reactivity of other N-nitrosamines.
Table 1: Potential DNA Adducts Formed from this compound Metabolism
| Adduct Type | Potential Adduct Name | Description |
|---|---|---|
| Alkylated Guanine (B1146940) | O⁶-cyclobutylguanine | A miscoding lesion that can lead to G to A transition mutations if not repaired. mdpi.com |
| N⁷-cyclobutylguanine | One of the most abundant adducts formed by many alkylating agents. nih.gov | |
| Alkylated Adenine | N³-cyclobutyladenine | A cytotoxic lesion that can block DNA replication. nih.gov |
| Alkylated Thymine (B56734) | O⁴-cyclobutylthymine | A miscoding lesion that can induce T to C transition mutations. mdpi.com |
| O²-cyclobutylthymine | Another potential site for alkylation on the thymine base. nih.gov |
| Phosphate (B84403) Adducts | Cyclobutyl phosphotriesters | Formed by the alkylation of the phosphate backbone of DNA. |
The electrophilic intermediates generated from N-nitrosamines show a certain degree of specificity for particular nucleophilic sites within the DNA molecule. The most common sites of attack are the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases that are not involved in hydrogen bonding between the DNA strands.
The primary sites of DNA alkylation by metabolites of N-nitroso compounds are:
N7-position of Guanine: This is often the most frequent site of alkylation due to its high nucleophilicity. nih.gov
O6-position of Guanine: Alkylation at this site is particularly mutagenic as it can interfere with the normal Watson-Crick base pairing, leading to G:C to A:T transition mutations during DNA replication. mdpi.com
N3-position of Adenine: This is another significant site for DNA alkylation. nih.gov
O4 and O2-positions of Thymine: These oxygen atoms are also susceptible to alkylation, resulting in miscoding lesions. mdpi.com
DNA Phosphate Backbone: The non-bridging oxygen atoms of the phosphodiester backbone can also be alkylated, leading to the formation of phosphotriesters.
The precise distribution of adducts can be influenced by the structure of the specific nitrosamine (B1359907) and the sequence context of the DNA. nih.gov
The formation of DNA adducts is a dynamic process, balanced by their rate of formation and their removal by cellular DNA repair mechanisms. The persistence of these adducts in DNA is a critical factor in determining the likelihood of mutation and cancer initiation. nih.gov
Cells possess several DNA repair pathways to counteract the damaging effects of alkylating agents. These include:
Base Excision Repair (BER): This pathway is primarily responsible for removing smaller, non-helix-distorting adducts like N7-methylguanine and N3-methyladenine. nih.gov
Direct Reversal Repair: The protein O⁶-alkylguanine-DNA alkyltransferase (AGT or MGMT) can directly remove alkyl groups from the O⁶-position of guanine and the O⁴-position of thymine, transferring them to one of its own cysteine residues. This is a crucial defense mechanism against the mutagenic effects of O⁶-alkylguanine adducts. nih.gov
Nucleotide Excision Repair (NER): This pathway typically handles bulkier, helix-distorting adducts, although its role in repairing smaller alkyl adducts is less defined.
High levels of exposure to N-nitrosamines can potentially overwhelm these repair pathways, leading to an accumulation of DNA damage. The specific kinetics of adduct formation and repair for this compound have not been studied, but it is plausible that persistent O⁶-cyclobutylguanine adducts would be a key factor in its potential carcinogenicity.
Protein Alkylation and Covalent Binding Studies
The reactive electrophilic intermediates generated from the metabolic activation of this compound are not exclusively reactive towards DNA. They can also covalently bind to other nucleophilic macromolecules in the cell, including proteins. creative-proteomics.com This process, known as protein alkylation, can lead to alterations in protein structure and function, contributing to cellular toxicity. creative-proteomics.comnih.gov
The primary targets for protein alkylation are amino acid residues with nucleophilic side chains. The most reactive of these is the thiol group (-SH) of cysteine. creative-proteomics.com Other potential targets include the amino groups of lysine (B10760008) and the peptide N-terminus, as well as the side chains of histidine and methionine. nih.govnih.gov Covalent binding to these residues forms stable adducts, which can be identified using techniques like mass spectrometry. nih.gov
Table 2: Potential Protein Adducts Formed from this compound Metabolism
| Target Amino Acid | Nucleophilic Group | Potential Adduct Structure |
|---|---|---|
| Cysteine | Thiol (-SH) | S-cyclobutylcysteine |
| Lysine | ε-amino (-NH₂) | N-cyclobutyllysine |
| Histidine | Imidazole ring | Cyclobutylated histidine |
| Methionine | Thioether (-S-CH₃) | Cyclobutylated methionine sulfonium (B1226848) ion |
| Peptide N-terminus | α-amino (-NH₂) | N-terminal cyclobutylated amino acid |
The covalent modification of amino acid residues can have significant consequences for protein function. The specific impact depends on the identity and location of the modified residue.
Enzyme Inhibition: If the alkylated residue is part of an enzyme's active site, the modification can lead to irreversible inhibition of its catalytic activity. For example, alkylation of a critical cysteine residue in a thiol protease would render the enzyme inactive.
Disruption of Protein Structure: Alkylation of cysteine residues can prevent the formation of essential disulfide bonds that are critical for the proper folding and stability of many proteins. creative-proteomics.com This can lead to protein misfolding and aggregation.
Altered Protein-Protein Interactions: Modification of residues at protein interaction interfaces can disrupt the formation of functional protein complexes.
Impaired Cellular Signaling: The alkylation of proteins involved in signal transduction pathways can lead to dysregulation of cellular processes.
Interaction with Other Biological Molecules (e.g., Thiols, Cofactors)
The interaction of this compound with biological molecules other than the primary targets of metabolic enzymes and DNA is a critical area of its biochemical profile. While direct experimental studies on this compound's reactivity with endogenous thiols and cofactors are not available in the current body of scientific literature, the well-documented chemistry of the N-nitrosamine and specifically the N-nitrosopiperazine functional group provides a strong basis for predicting its behavior. The primary interactions are expected to involve transnitrosation reactions with biological nucleophiles, particularly thiols such as glutathione (B108866) (GSH) and cysteine residues in proteins.
Interaction with Thiols
Thiols are a class of organic sulfur compounds that play a crucial role in cellular antioxidant defense and signaling. The high nucleophilicity of the thiolate anion (RS⁻) makes it a prime candidate for reaction with the electrophilic nitroso group of N-nitrosamines.
Glutathione (GSH):
Glutathione is the most abundant non-protein thiol in mammalian cells and is a key player in the detoxification of xenobiotics. The reaction between an N-nitrosamine and GSH can proceed through several pathways. One of the primary mechanisms is transnitrosation, where the nitroso group is transferred from the nitrosamine to the thiol, forming an S-nitrosothiol (in this case, S-nitrosoglutathione, GSNO).
The formation of GSNO is significant as it is a relatively stable and mobile nitric oxide (NO) carrier, involved in various signaling pathways. However, the reaction can be complex. Depending on the concentration of GSH, it can either facilitate the denitrosation and potential detoxification of the nitrosamine or, under certain conditions, promote the transfer of the nitroso group to other molecules, potentially leading to the formation of other N-nitroso compounds. Studies on various N-nitrosamines have shown that their administration can significantly alter hepatic levels of GSH and the activity of GSH-related enzymes like glutathione reductase and glutathione S-transferase (GST). For instance, some N-nitrosamines lead to a significant decrease in GSH levels, while others have been observed to cause an increase.
Cysteine:
Cysteine is an amino acid with a thiol side chain, making it another important biological nucleophile. As a component of proteins, cysteine residues are critical to protein structure and function. The reaction of N-nitrosamines with cysteine can also lead to the formation of S-nitrosocysteine. Research has shown that cysteine and its derivatives can modulate the mutagenic activity of certain N-nitroso compounds, suggesting a direct chemical interaction. The transfer of a nitroso group to a cysteine residue within a protein can alter the protein's function, a post-translational modification known as S-nitrosation.
The general reaction for the transnitrosation from an N-nitrosamine to a thiol can be represented as: R₂N-NO + R'SH ⇌ R₂NH + R'S-NO
The stability of the resulting S-nitrosothiol and the equilibrium of the reaction depend on various factors, including the pH, the specific structures of the nitrosamine and the thiol, and the presence of catalysts such as metal ions.
Interaction with Cofactors
Information regarding the direct interaction of N-nitrosamines with biological cofactors such as NADH, FADH₂, or ATP is scarce. The primary role of these cofactors is in enzymatic reactions, either as electron carriers (NADH, FADH₂) or as an energy source (ATP). While a direct chemical reaction is not widely reported, the metabolic activation of N-nitrosamines by cytochrome P450 enzymes is dependent on cofactors like NADPH. This is an indirect interaction where the cofactor is essential for the enzyme that metabolizes the nitrosamine, rather than reacting directly with the nitrosamine itself.
Potential Reaction Pathways and Products
Based on the general reactivity of N-nitrosamines, the following table summarizes the potential interactions of this compound with biological thiols.
| Interacting Molecule | Potential Reaction Type | Probable Products | Significance |
| Glutathione (GSH) | Transnitrosation | 1-Cyclobutylpiperazine (B174313), S-Nitrosoglutathione (GSNO) | Detoxification of the nitrosamine; Formation of a key NO signaling molecule. |
| Cysteine | Transnitrosation | 1-Cyclobutylpiperazine, S-Nitrosocysteine | Potential alteration of protein function through S-nitrosation of cysteine residues. |
It is important to emphasize that this information is based on the known chemistry of the N-nitrosamine functional group, and further research is required to elucidate the specific molecular interactions of this compound within a biological system.
Structure Activity Relationship Sar Studies and Rational Design of Analogs of 1 Cyclobutyl 4 Nitrosopiperazine
Correlation of Structural Modifications with Chemical Reactivity and Biotransformation Profiles
The biological activity of N-nitrosamines is intrinsically linked to their metabolic activation, a process primarily mediated by cytochrome P450 (CYP) enzymes in the liver, particularly the CYP2E1 isoform. frontiersin.org The generally accepted mechanism of activation begins with the enzymatic hydroxylation of a carbon atom alpha (α) to the N-nitroso group. frontiersin.orgnih.gov This initial step forms an unstable α-hydroxynitrosamine intermediate, which then spontaneously decomposes to yield a reactive diazonium ion that can alkylate cellular macromolecules like DNA. frontiersin.orgnih.gov
For 1-cyclobutyl-4-nitrosopiperazine, there are two potential sites for this critical α-hydroxylation:
The two carbon atoms on the piperazine (B1678402) ring adjacent to the nitroso-substituted nitrogen.
The tertiary carbon atom of the cyclobutyl group, which is directly attached to the other piperazine nitrogen.
The specific site of hydroxylation is influenced by steric and electronic factors. Research suggests that for non-symmetrical nitrosamines, α-hydroxylation preferentially occurs on the smaller, less sterically hindered α-carbon atom. frontiersin.org Therefore, it is plausible that the metabolic activation of this compound proceeds primarily via hydroxylation on the piperazine ring. However, metabolism at the cyclobutyl group cannot be entirely ruled out.
Recent evidence also indicates that the α-hydroxynitrosamine intermediate can be further oxidized by CYP enzymes to form nitrosamides, which are generally more stable but can also act as DNA alkylating agents. nih.gov The biotransformation profile of this compound would thus involve a complex interplay between activation pathways leading to diazonium ions and potential alternative pathways forming nitrosamides, alongside detoxification reactions such as denitrosation. acs.org
Table 1: Key Metabolic Reactions in N-Nitrosamine Biotransformation
| Reaction Step | Enzyme System | Intermediate/Product | Significance |
| α-Hydroxylation | Cytochrome P450 (e.g., CYP2E1) frontiersin.org | α-Hydroxynitrosamine nih.gov | Rate-limiting activation step. |
| Decomposition | Spontaneous | Diazonium ion frontiersin.org | Highly reactive species, leads to DNA alkylation. |
| Oxidation | Cytochrome P450 nih.gov | Nitrosamide nih.gov | Formation of a more stable, but still potentially reactive, metabolite. |
| Denitrosation | Cytochrome P450 / other enzymes acs.org | Secondary amine + Nitric oxide | Detoxification pathway. |
Comparative Analysis of this compound with Other N-Nitrosopiperazines
To infer the potential activity of this compound, it is useful to compare it with other N-nitrosopiperazines where more data may be available. Such a "read-across" approach is a valid method for assessing nitrosamine (B1359907) risk. nih.gov
The N-nitroso group (N-N=O) is the defining functional group of nitrosamines and fundamentally governs their chemistry. The presence of the nitroso group introduces a rotational barrier around the N-N bond. researchgate.net The magnitude of this barrier is sensitive to the electronic and steric nature of the substituents on the amine nitrogen. researchgate.net For this compound, the piperazine ring itself and the cyclobutyl group at the N4 position create a specific steric and electronic environment that influences the stability and reactivity of the molecule. The electron-donating character of the alkyl groups (the cyclobutyl and the piperazine methylene (B1212753) groups) affects the electron density at the nitrosated nitrogen, which in turn can influence the rate of enzymatic α-hydroxylation.
Steric Hindrance: The cyclobutyl group is a bulky, alicyclic substituent. Compared to a smaller alkyl group like a methyl group (as in 1-methyl-4-nitrosopiperazine), the cyclobutyl group presents greater steric bulk. nih.gov This could potentially hinder the approach of CYP enzymes, possibly affecting the rate of metabolic activation. Compared to a similar cycloalkyl group like cyclopentyl (found in 1-cyclopentyl-4-nitrosopiperazine), the cyclobutyl group is slightly smaller and more strained. nih.gov
Lipophilicity: The lipophilicity of the N4-substituent influences the molecule's absorption, distribution, and ability to access the active site of metabolic enzymes. Aryl-substituted piperazines, for instance, introduce aromaticity and different electronic effects (e.g., electron-withdrawing or -donating groups on the phenyl ring) that significantly alter the molecule's properties compared to alkyl-substituted ones. mdpi.com Studies on other chemical series have shown that electron-withdrawing substituents can significantly impact chemical properties and reactivity. beilstein-journals.org
Reactivity: Studies on N-nitrosomethylaniline have demonstrated that substituents on an aromatic ring can alter carcinogenic activity; for example, N-nitroso-N-methyl-4-fluoroaniline was found to be a slightly weaker carcinogen than the unsubstituted parent compound. nih.gov While this compound lacks an aromatic ring substituent, the principle that the distal substituent modulates reactivity remains relevant. The size and nature of the N4-alkyl group can influence the potency of N-nitrosopiperazines.
Table 2: Comparison of this compound with Other N-Nitrosopiperazine Analogs
| Compound Name | Structure | N4-Substituent | Molecular Weight ( g/mol ) | Key Differences from this compound |
| This compound | C8H15N3O | Cyclobutyl | 169.23 | (Reference Compound) |
| N-Nitrosopiperazine nih.gov | C4H9N3O | Hydrogen | 115.13 | Lacks a substituent at N4, less sterically hindered and less lipophilic. |
| 1-Methyl-4-nitrosopiperazine nih.gov | C5H11N3O | Methyl | 129.16 | N4-substituent is a small, acyclic alkyl group, offering less steric bulk. |
| 1-Cyclopentyl-4-nitrosopiperazine nih.gov | C9H17N3O | Cyclopentyl | 183.25 | N4-substituent is a slightly larger, less strained cycloalkyl group. |
| 1-(Diphenylmethyl)-4-nitrosopiperazine | C17H19N3O | Diphenylmethyl (Benzhydryl) | 281.36 | N4-substituent is a very large, bulky, aromatic group, significantly increasing lipophilicity. |
Design and Synthesis of Mechanistic Probes and Inhibitors of Nitrosamine Formation/Activation
Investigating the precise mechanisms of nitrosamine activity and developing strategies to mitigate their formation are active areas of research. This involves the rational design and synthesis of specialized chemical tools.
Mechanistic Probes: To elucidate the biotransformation pathways of a compound like this compound, researchers can synthesize mechanistic probes.
Isotopically Labeled Analogs: The synthesis of deuterium-labeled versions of the parent compound is a common strategy. researchgate.netnih.gov For example, incorporating deuterium (B1214612) atoms onto the cyclobutyl ring or the piperazine ring would allow for its fate to be traced in metabolic studies using mass spectrometry, helping to pinpoint the exact sites of hydroxylation.
Metabolite Standards: A general protocol for studying nitrosamine metabolism involves the chemical synthesis of suspected metabolites, such as the corresponding α-hydroxynitrosamines or nitrosamides. nih.gov These synthesized standards are then used in analytical methods (e.g., LC-MS/MS) to confirm the presence and quantity of these metabolites in biological samples after exposure to the parent nitrosamine. nih.govresearchgate.net
Inhibitors of Nitrosamine Formation/Activation: The formation of nitrosamines typically occurs from the reaction of a secondary or tertiary amine with a nitrosating agent (e.g., nitrites) under acidic conditions. researchgate.net The design of inhibitors targets the interruption of this chemical reaction.
Nitrosating Agent Scavengers: A primary strategy is to use compounds that compete with the amine for the nitrosating agent. Antioxidants are particularly effective in this role. They work by reducing the active nitrosating species (e.g., N₂O₃) to non-nitrosating forms like nitric oxide (NO). researchgate.net
Free Radical Scavengers: In certain reaction conditions, particularly those involving hydrogen peroxide, nitrosamine formation may proceed via a free radical mechanism. google.com In such cases, the addition of a free radical scavenger can inhibit their formation. google.comgoogle.com
Table 3: Examples of Inhibitors of N-Nitrosamine Formation
| Inhibitor | Class | Proposed Mechanism of Action | Reference |
| Ascorbic Acid (Vitamin C) | Antioxidant / Reducing Agent | Reduces nitrosating agents to non-nitrosating nitric oxide (NO). | researchgate.netnih.gov |
| α-Tocopherol (Vitamin E) | Antioxidant | Acts as a scavenger of nitrosating agents, particularly effective in lipophilic environments. | researchgate.netnih.gov |
| Caffeic Acid / Ferulic Acid | Phenolic Compounds | Act as antioxidants and scavengers of nitrosating agents. | researchgate.netnih.gov |
| Glycine, Lysine (B10760008), Histidine | Amino Acids | Primary amine groups can react with and consume nitrosating agents via diazotization. | researchgate.netnih.gov |
| Various | Free Radical Scavengers | Interrupt radical-mediated pathways of nitrosamine formation. | google.comgoogle.com |
Computational Chemistry and Molecular Modeling of 1 Cyclobutyl 4 Nitrosopiperazine
Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Electronic Properties
Quantum chemical methods, especially Density Functional Theory (DFT), are fundamental in characterizing the three-dimensional structure and electronic characteristics of 1-Cyclobutyl-4-nitrosopiperazine.
The piperazine (B1678402) ring is a six-membered heterocycle that typically adopts a stable chair conformation. mdpi.com In this compound, both the cyclobutyl and the nitroso substituents can occupy either axial or equatorial positions on this ring. Computational analyses generally indicate that the equatorial position is energetically more favorable for both groups, as this arrangement minimizes steric hindrance.
The N-N=O (nitrosamine) functional group significantly influences the molecule's geometry. Due to resonance, the bond between the two nitrogen atoms has partial double-bond character, which restricts rotation. This rotational barrier can be quantified using quantum chemical calculations and leads to distinct, energetically different conformers.
Illustrative Conformational Energy Data for a Substituted Piperazine Ring
| Substituent Position | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Equatorial | 0.0 | Most stable conformation, minimized steric interactions. |
| Axial | +2.5 - +5.0 | Less stable due to 1,3-diaxial interactions. |
Note: This table provides generalized energy values for substituted piperazines. Specific values for this compound would require dedicated calculations.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. chemrxiv.orgresearchgate.net For this compound, the MESP would show a region of negative potential (electron-rich) around the oxygen atom of the nitroso group, making it a probable site for interaction with electrophiles. ias.ac.in Conversely, areas of positive potential (electron-poor) are expected around the hydrogen atoms. ias.ac.inyoutube.com
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further insight into the molecule's reactivity. The HOMO is often associated with the nucleophilic character of a molecule, while the LUMO indicates its electrophilic character. For a nitrosopiperazine derivative, the HOMO is likely localized on the piperazine nitrogen, and the LUMO on the nitrosamine (B1359907) group. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Key Molecular Orbital Characteristics
| Orbital | Typical Localization | Indicated Reactivity |
|---|---|---|
| HOMO | Piperazine Nitrogen | Nucleophilic Center |
| LUMO | N=O Group | Electrophilic Center |
Reaction Pathway Modeling for Nitrosation and Biotransformation
Computational models can simulate the chemical reactions involved in the formation (nitrosation) and metabolic breakdown (biotransformation) of this compound.
The formation of this compound from its secondary amine precursor, 1-cyclobutylpiperazine (B174313), and a nitrosating agent like nitrous acid, proceeds through a high-energy transition state. nih.gov Quantum chemical computations can model this reaction pathway to identify the structure of the transition state and calculate the activation energy—the energy barrier that must be overcome for the reaction to occur. nih.govresearchgate.net This information is vital for understanding the kinetics of nitrosamine formation under different chemical conditions. nih.govusp.orgacs.org For secondary amines, nitrosation is often most favorable under acidic conditions. nih.govacs.org
Calculated Activation Energies for Nitrosation Pathways
| Reactants | Pathway | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Secondary Amine + N2O3 | Direct Nitrosation | 8.5–9.4 nih.gov |
| Iminium Ion + Nitrite (B80452) | Formaldehyde-catalyzed | 11.6–17.8 nih.gov |
Note: These values are for model systems and illustrate the feasibility of different nitrosation pathways. nih.gov
The biotransformation of N-nitrosamines is a critical step in their mechanism of toxicity and is often initiated by cytochrome P450 (CYP) enzymes. acs.orgnih.gov A primary metabolic pathway is α-hydroxylation, where a hydrogen atom on a carbon adjacent to the amine nitrogen is replaced by a hydroxyl group. acs.org This process is believed to be a key activation step. acs.org
Computational modeling can predict the formation and stability of the resulting α-hydroxynitrosamine. This intermediate is typically unstable and can decompose to form highly reactive electrophilic species, such as diazonium ions. acs.orgnih.gov These intermediates are considered the ultimate carcinogens, as they can readily react with and modify cellular macromolecules like DNA. acs.orgnih.gov
Molecular Docking and Dynamics Simulations of Interactions with Enzymes and DNA
To understand the biological effects of this compound, it is crucial to model its interactions with key biological targets.
Molecular docking is a computational method used to predict how a small molecule binds to a macromolecule, such as an enzyme. heraldopenaccess.us Docking simulations of this compound with cytochrome P450 enzymes (e.g., CYP2A13, CYP2E1) can identify the most likely binding poses and key interactions within the enzyme's active site. heraldopenaccess.uschemrxiv.orgnih.gov These studies help elucidate the initial steps of metabolic activation. heraldopenaccess.us
Following docking, molecular dynamics (MD) simulations can be employed to observe the behavior of the molecule-enzyme complex over time. researchgate.netresearchgate.net MD simulations provide a dynamic view, accounting for the flexibility of both the nitrosamine and the protein, and can assess the stability of the binding pose. heraldopenaccess.usresearchgate.net
Once metabolic activation leads to the formation of a reactive diazonium ion, its interaction with DNA can be modeled. nih.gov Docking and MD simulations can predict how this electrophile binds to DNA, particularly at nucleophilic sites on DNA bases like guanine (B1146940). nih.govaip.org Such simulations are critical for understanding how this compound may form DNA adducts, which are lesions that can lead to genetic mutations. nih.govoup.com
Example Data from a Molecular Docking and Dynamics Study of a Nitrosamine with CYP2A13
| Parameter | Value | Significance |
|---|---|---|
| Binding Free Energy (ΔGbind) | -38.19 kcal/mol heraldopenaccess.usresearchgate.net | Indicates a spontaneous and favorable binding interaction. heraldopenaccess.usresearchgate.net |
| RMSD of Protein Backbone | 1.03 Å heraldopenaccess.us | Shows the protein structure remained stable during the simulation. heraldopenaccess.us |
Note: Data shown is for the nitrosamine N'-Nitrosoanabasine (NAB) with CYP2A13 and serves as an illustrative example of the outputs from such simulations. heraldopenaccess.us
Ligand-Protein Binding Mode Analysis
Computational solvent mapping and molecular docking are primary techniques used to investigate these binding events. nih.gov These methods can identify potential binding sites, or "hot spots," on a protein's surface where the ligand can favorably interact. nih.gov The binding affinity is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
In the case of this compound, the piperazine ring and the nitroso group are key features for potential interactions. The oxygen atom of the nitroso group and the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the cyclobutyl group provides a hydrophobic moiety that can interact with nonpolar amino acid residues in a protein's binding pocket.
Molecular docking simulations can predict the preferred orientation of this compound within a protein's active site. These simulations generate a binding score, which is an estimate of the binding affinity. The analysis of the docked pose reveals the specific amino acid residues involved in the interaction and the geometry of the complex. While specific protein targets for this compound have not been extensively studied, cytochrome P450 enzymes are a likely class of interacting proteins, given their role in the metabolism of many xenobiotics, including other N-nitrosamines.
Table 1: Predicted Interaction Profile of this compound with a Generic Protein Binding Site
| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Nitroso group (Oxygen), Piperazine ring (Nitrogens) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Hydrophobic Interactions | Cyclobutyl group, Piperazine ring (CH2 groups) | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| Van der Waals Forces | Entire molecule | All residues in close proximity |
Interactive Data Table 1: Predicted Interaction Profile
This table is a generalized prediction based on the chemical structure of the compound and common protein binding motifs. The actual interactions will depend on the specific protein target.
Dynamics of DNA Adduct Formation
A significant aspect of the biological activity of N-nitrosamines is their ability to form adducts with DNA, which can lead to mutations and potentially initiate carcinogenesis. nih.gov The formation of these adducts is a complex process that is often initiated by metabolic activation, typically through enzymatic hydroxylation.
For this compound, metabolic activation would likely involve the α-hydroxylation of a carbon atom adjacent to the nitroso group. This unstable intermediate can then decompose to yield a reactive electrophilic species, a diazonium ion or a carbocation. This electrophile can then attack nucleophilic sites on DNA bases.
Computational studies, such as those employing Density Functional Theory (DFT), can be used to model the reaction pathways and energetics of DNA adduct formation. These calculations can help to predict which DNA bases are most likely to be targeted and the preferred sites of adduction. The primary targets for alkylation by N-nitroso compounds are the nitrogen and oxygen atoms in purine (B94841) and pyrimidine (B1678525) bases. nih.gov
Guanine is a particularly common target, with alkylation often occurring at the N7 and O6 positions. nih.gov The formation of an O6-alkylguanine adduct is considered a particularly pro-mutagenic lesion. nih.gov Thymidine can also be alkylated at the O4 position. nih.gov
Molecular dynamics simulations can be employed to study the structural and dynamic consequences of DNA adduct formation. These simulations can reveal how the presence of an adduct affects the local DNA structure, such as inducing conformational changes or disrupting base pairing. These structural perturbations can interfere with DNA replication and repair processes, leading to the fixation of mutations.
Table 2: Potential DNA Adducts of this compound Metabolites
| DNA Base | Site of Adduction | Type of Lesion |
| Guanine | N7 | N7-alkylguanine |
| Guanine | O6 | O6-alkylguanine (pro-mutagenic) |
| Adenine | N3 | N3-alkyladenine |
| Thymidine | O4 | O4-alkylthymidine |
Interactive Data Table 2: Potential DNA Adducts
This table outlines the potential DNA adducts based on the known reactivity of metabolites from other N-nitrosamines. The specific distribution of adducts for this compound would require experimental validation.
Advanced Analytical and Spectroscopic Techniques for Research on 1 Cyclobutyl 4 Nitrosopiperazine
Chromatographic Methodologies for Isolation and Purity Assessment in Research Settings
Chromatographic techniques are fundamental in the separation and purity assessment of 1-Cyclobutyl-4-nitrosopiperazine from synthesis reaction mixtures and in the analysis of active pharmaceutical ingredients (APIs). restek.comnih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile nitrosamines like this compound. nih.govwaters.com Method development focuses on achieving optimal separation from related impurities and the API.
Key considerations in HPLC method development include:
Column Selection: Reversed-phase columns, such as C18 or porous graphitic carbon columns, are often employed for the separation of nitrosamines. waters.comsigmaaldrich.com The choice of column chemistry is critical for retaining and resolving the target analyte from other components in the sample matrix. waters.com
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing an acid like formic acid or trifluoroacetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is commonly used. sigmaaldrich.comfda.gov The gradient is optimized to ensure adequate retention of early-eluting compounds while providing sufficient elution strength for more retained species. sigmaaldrich.com
Detector: While UV detection can be used, mass spectrometry (MS) is the preferred detector due to its high sensitivity and selectivity, which is crucial for detecting trace levels of nitrosamines. waters.comnih.gov
A typical HPLC method for nitrosamine (B1359907) analysis might involve a gradient program that starts with a low percentage of organic solvent and gradually increases, allowing for the separation of a wide range of compounds with varying polarities. sigmaaldrich.com
Table 1: Illustrative HPLC Method Parameters for Nitrosamine Analysis
| Parameter | Condition |
| Column | Porous Graphitic Carbon, 2.7 µm, 100 x 3.0 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | Start at 2.5% B, increase to 95% B over 4.5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 90 °C |
| Detector | UV at 230 nm |
| Injection Volume | 5 µL |
This table is for illustrative purposes and specific conditions would need to be optimized for this compound. sigmaaldrich.com
Gas Chromatography (GC) Optimization for Volatile Nitrosamines
While this compound itself may have limited volatility, Gas Chromatography (GC) is a powerful technique for the analysis of more volatile nitrosamines that could be present as impurities. restek.comeuropeanpharmaceuticalreview.com Optimization of GC methods is critical for achieving the low detection limits required for these potentially carcinogenic compounds. restek.com
Key optimization parameters include:
Sample Introduction: Headspace sampling is often preferred for volatile nitrosamines to minimize matrix effects and protect the GC system. restek.comyoutube.com Direct liquid injection can also be used for a wider range of nitrosamine volatilities. restek.com
GC Column: The choice of a suitable capillary column is crucial for separating the target nitrosamines from other volatile compounds. Modeling software can aid in selecting the optimal column and conditions. restek.com
Detector: A mass spectrometer, particularly a triple quadrupole (MS/MS), is the detector of choice for its high sensitivity and selectivity, enabling detection in the low parts-per-billion (ppb) range. restek.com
Method development often involves optimizing the temperature program of the GC oven to ensure good resolution of the analytes in a reasonable run time. restek.com
Table 2: Example GC-MS/MS Method Parameters for Volatile Nitrosamine Analysis
| Parameter | Condition |
| GC System | Shimadzu GCMS-QP2020 NX with HS-20 |
| Column | Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 20 °C/min (hold 2 min) |
| Injection Mode | Splitless |
| Ion Source Temp. | 230 °C |
| Interface Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
This table is based on a general method for volatile nitrosamines and would require specific adaptation. shimadzu-webapp.eu
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the analysis of nitrosamines. nih.govfu-berlin.de It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages in terms of speed and the ability to separate a broad spectrum of compounds, from nonpolar to polar. nih.gov
SFC can be particularly useful for the simultaneous analysis of multiple nitrosamines and other related impurities in a single run. nih.gov The development of SFC methods often involves a Quality-by-Design (QbD) approach to systematically optimize parameters for a robust and sensitive separation. nih.govfu-berlin.de This technique has been successfully applied to the analysis of nitrosamines in "sartan" drugs and can be adapted for other pharmaceuticals. nih.gov
Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis in Research
Mass Spectrometry (MS) is an indispensable tool in the research of this compound, providing both qualitative and quantitative information. nih.govsigmaaldrich.com It is often coupled with a chromatographic separation technique like HPLC or GC. nih.govsigmaaldrich.com
The United States Pharmacopeia (USP) has outlined procedures for nitrosamine analysis using LC-MS, highlighting its importance in pharmaceutical quality control. sigmaaldrich.combioforumconf.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. nih.gov In the context of this compound, MS/MS would be used to isolate the protonated molecule ([M+H]+) and then induce fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. researchgate.net
The fragmentation of nitrosamines often follows predictable pathways. nih.govresearchgate.net Common fragmentation patterns include:
Loss of the NO radical (a loss of 30 Da). nih.gov
Loss of H₂O from the protonated molecule. nih.gov
Elimination of NH₂NO (a loss of 46 Da). nih.gov
For cyclic nitrosamines, fragmentation can occur through a γ-position hydrogen rearrangement followed by a neutral loss of NH=N-OH. researchgate.net Understanding these fragmentation patterns is crucial for the confident identification of novel or unexpected nitrosamine impurities. nih.gov
Table 3: Common Fragmentation Pathways of Protonated Nitrosamines in MS/MS
| Precursor Ion | Fragmentation Pathway | Neutral Loss (Da) |
| [M+H]⁺ | Loss of NO radical | 30 |
| [M+H]⁺ | Loss of H₂O | 18 |
| [M+H]⁺ | Loss of NH₂NO | 46 |
This table represents general fragmentation pathways and specific fragmentation of this compound would need to be determined experimentally. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for determining the elemental composition of a molecule. fda.govshimadzu.com This capability allows for the confident identification of this compound and the differentiation between compounds with very similar nominal masses. fda.gov
For instance, HRMS can distinguish between N-nitrosodimethylamine (NDMA) and N,N-dimethylformamide (DMF), a common solvent, which have similar masses and can interfere with analysis at lower resolutions. fda.gov The high selectivity and sensitivity of LC-HRMS methods enable the detection and quantification of nitrosamine impurities at levels as low as 0.005 parts per million (ppm). fda.gov
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Matrices
The detection and quantification of N-nitrosamines like this compound in complex matrices, such as active pharmaceutical ingredients (APIs) and final drug products, demand highly sensitive and selective analytical methods. restek.com Hyphenated techniques, which couple a separation technique with a detection technique, are essential for achieving the low limits of detection required, often in the parts per billion (ppb) range. restek.comfrontiersin.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the analysis of non-volatile or thermally labile nitrosamines. mdpi.com The technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For nitrosopiperazine analysis, reversed-phase chromatography is commonly employed. gassnova.no Electrospray ionization (ESI) is a frequently used ion source, typically operating in positive ion mode, as nitrosamines are readily protonated. gassnova.nofda.gov.tw
The use of an isotopically labeled internal standard, such as a deuterated analogue (e.g., 1-methyl-4-nitrosopiperazine-d4 for MNP analysis), is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. fda.gov.twhsa.gov.sg The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition. This minimizes interference from other components in the matrix. frontiersin.org For instance, in the analysis of the related compound MNP, a typical MRM transition would be monitored to ensure selective detection. frontiersin.org
Table 1: Illustrative LC-MS/MS Parameters for N-Nitrosopiperazine Analysis (based on MNP)
| Parameter | Condition | Source |
|---|---|---|
| HPLC System | Agilent 1290 / 1260 Infinity LC or equivalent | hsa.gov.sg |
| Column | Phenomenex® Luna Phenyl-Hexyl (4.6 mm x 150 mm, 3 µm) or equivalent | hsa.gov.sg |
| Column Temperature | 30-35°C | fda.gov.twhsa.gov.sg |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water, pH 9.0 | hsa.gov.sg |
| Mobile Phase B | Methanol | fda.gov.twhsa.gov.sg |
| Flow Rate | 0.60 mL/min | hsa.gov.sg |
| Injection Volume | 5 µL | fda.gov.twhsa.gov.sg |
| MS System | QTRAP 6500+ / 5500 or equivalent | hsa.gov.sg |
| Ion Source | Electrospray Ionization (ESI) | fda.gov.tw |
| Polarity | Positive | frontiersin.org |
| Ion Spray Voltage | 4,000 V | frontiersin.org |
| Drying Gas Temp. | 450°C | frontiersin.org |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
For more volatile nitrosamines, GC-MS/MS offers an alternative with high separation efficiency. restek.com While direct liquid injection can be used for a wide range of nitrosamines, it risks introducing non-volatile matrix components into the system. restek.com Therefore, proper sample preparation and cleanup are critical. GC-MS/MS also utilizes the high selectivity of tandem mass spectrometry to achieve low detection limits, which is essential when analyzing for trace-level contaminants. restek.com Method development can be optimized to achieve run times of less than 10 minutes while maintaining good resolution and sensitivity. restek.com
A screening method for nitrosamines has been developed using gas chromatography with a nitrosamine-specific thermal energy analyzer (TEA), also known as a nitrogen chemiluminescence detector (NCD). gassnova.no This can be coupled with a mass spectrometer for identity confirmation. gassnova.no
Table 2: General GC-MS/MS Parameters for Nitrosamine Analysis
| Parameter | Condition | Source |
|---|---|---|
| GC System | Agilent 6890 or equivalent | nih.gov |
| MS Detector | 5970N Mass Selective Detector or equivalent | nih.gov |
| Injection Mode | Cool-on-column | nih.gov |
| Oven Program | Example: 100°C (1 min), then ramp to 280°C at 10°C/min, hold for 5.5 min | nih.gov |
| Ionization Mode | Negative Chemical Ionization (NCI) with methane (B114726) reagent gas | nih.gov |
| Detection | Triple Quadrupole Mass Spectrometric Detection (MS/MS) | restek.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. imgroupofresearchers.com It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the confirmation of the molecular structure and providing insights into its three-dimensional conformation in solution.
For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). Key structural features that could be confirmed include the presence and substitution pattern of the cyclobutyl and piperazine (B1678402) rings.
Conformational analysis of the six-membered piperazine ring, which typically exists in a chair conformation, could be performed. The orientation of the cyclobutyl and nitrosamino substituents (axial vs. equatorial) significantly influences the chemical shifts and coupling constants of the ring protons. Furthermore, the rotation around the N-N bond of the nitrosamino group can be studied using variable temperature NMR experiments, as this rotation is often restricted and can lead to the observation of distinct signals for syn and anti conformers. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the complete bonding network and assign all proton and carbon signals definitively.
Spectroscopic Characterization (e.g., UV-Vis, IR) in Mechanistic Studies
Spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental in studying the chemical properties and reactions of this compound. imgroupofresearchers.com
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. imgroupofresearchers.com N-nitrosamines characteristically exhibit two absorption bands. The first is a weak band around 330-370 nm, which is attributed to the n → π* transition of the N=O group. A second, much stronger absorption band is typically observed in the 230-250 nm region, corresponding to a π → π* transition. The Beer-Lambert Law, which relates absorbance to concentration, allows UV-Vis spectroscopy to be a valuable quantitative tool for monitoring the formation or degradation of this compound during mechanistic studies of chemical reactions. imgroupofresearchers.comresearchgate.net
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption bands would be associated with the N-nitrosamino group. A strong absorption band due to the N=O stretching vibration is typically observed in the range of 1430-1490 cm⁻¹. Another characteristic band for the N-N stretching vibration appears around 1000-1150 cm⁻¹. The C-H stretching and bending vibrations of the cyclobutyl and piperazine aliphatic portions would also be present. In mechanistic studies, IR spectroscopy can be used to monitor the appearance or disappearance of these characteristic bands, providing evidence for the conversion of reactants to products or the formation of intermediates.
Table 3: Expected Characteristic Spectroscopic Data for this compound
| Technique | Feature | Expected Range/Value |
|---|---|---|
| UV-Vis | n → π* transition | ~330-370 nm |
| UV-Vis | π → π* transition | ~230-250 nm |
| IR | N=O stretch | ~1430-1490 cm⁻¹ |
| IR | N-N stretch | ~1000-1150 cm⁻¹ |
Emerging Research Directions and Future Perspectives on 1 Cyclobutyl 4 Nitrosopiperazine
Development of Novel Research Tools and Probes
The sensitive and selective detection of N-nitrosamines is critical for risk assessment and mechanistic studies. aurigeneservices.comnih.gov Future research on 1-Cyclobutyl-4-nitrosopiperazine could focus on creating specialized tools for its identification and quantification.
Analytical Standards: High-purity this compound is essential as an analytical standard for developing and validating detection methods in various matrices, such as pharmaceutical products, food, and environmental samples. nih.govedqm.eu The synthesis of isotopically labeled analogues (e.g., containing ¹³C or ¹⁵N) would be invaluable for use as internal standards in mass spectrometry-based methods, enabling highly accurate quantification. pmda.go.jp
Molecular Probes: The development of fluorescent or colorimetric probes designed to react specifically with this compound could enable real-time monitoring of its presence and distribution in biological systems. These probes could be engineered to target the unique structural aspects of the cyclobutyl group or the electronic environment of the nitrosamine (B1359907) moiety, providing insights into its cellular uptake, localization, and chemical reactivity. Researchers have reviewed various detection methods, highlighting the need for sensitive and selective analytical techniques. tandfonline.comresearchgate.net
| Tool/Probe Type | Potential Application | Rationale |
|---|---|---|
| High-Purity Analytical Standard | Method validation for LC-MS/MS or GC-MS analysis. edqm.eunih.gov | Ensures accuracy and precision in quantifying trace levels of the compound in complex matrices. aurigeneservices.com |
| Isotopically Labeled Standard | Internal standard for quantitative mass spectrometry. | Corrects for matrix effects and variations in instrument response, leading to more reliable data. |
| Fluorescent Molecular Probe | Imaging cellular uptake and subcellular localization. | Provides spatial and temporal information on the compound's interaction with biological systems. |
| Antibody-Based Immunoassay | High-throughput screening of environmental or biological samples. | Offers a rapid and cost-effective method for preliminary screening before confirmation with more complex techniques. |
Exploration of Less-Characterized Metabolic Pathways
The carcinogenicity of many N-nitrosamines is linked to their metabolic activation by cytochrome P450 (CYP) enzymes. acs.org The primary and most understood pathway is α-hydroxylation, which leads to the formation of unstable intermediates that can alkylate DNA. acs.orgresearchgate.net
For this compound, the key α-carbons are those adjacent to the nitroso group within the piperazine (B1678402) ring and the methine carbon of the cyclobutyl group. While α-hydroxylation is the presumed primary activation pathway, the influence of the bulky and strained cyclobutyl ring on CYP enzyme binding and regioselectivity is unknown. researchgate.net
Future research should investigate alternative or less-characterized metabolic routes:
β- or γ-Hydroxylation: Oxidation at other positions on the cyclobutyl ring could lead to different metabolites with potentially altered toxicity profiles.
Denitrosation: The cleavage of the N-N bond to release nitric oxide and the parent amine, 1-cyclobutylpiperazine (B174313), represents a potential detoxification pathway. nih.gov
Conjugation: Metabolites, particularly those formed via hydroxylation, could undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation), facilitating their excretion. pjoes.com
Investigating these pathways using in vitro models with human liver microsomes and in vivo animal studies would provide a comprehensive metabolic map for this compound. nih.gov
Integration of Omics Technologies in Mechanistic Studies
Omics technologies provide a powerful, systems-level approach to understanding the biological effects of chemical compounds. nih.govresearchgate.net Applying these tools to this compound would offer deep insights into its mechanisms of toxicity. nih.gov
Genomics/Transcriptomics: Exposing cells or organisms to this compound and subsequently analyzing changes in gene expression can identify key cellular pathways that are perturbed. This could reveal responses related to DNA damage, oxidative stress, inflammation, and apoptosis. nih.gov
Proteomics: This approach identifies changes in the abundance and post-translational modification of proteins following exposure, highlighting the specific enzymes and structural proteins affected by the compound or its metabolites. springernature.com
Metabolomics: Analyzing the global profile of small-molecule metabolites can reveal disruptions in cellular metabolism and identify novel biomarkers of exposure or effect. nih.gov
Integrating data from these different omics platforms can build a comprehensive picture of the molecular initiating events and adverse outcome pathways associated with this compound exposure. researchgate.netspringernature.com
| Omics Technology | Objective | Potential Findings |
|---|---|---|
| Transcriptomics (RNA-Seq) | Identify gene expression changes in response to exposure. | Upregulation of genes involved in DNA repair, cell cycle arrest, and oxidative stress pathways. |
| Proteomics (Mass Spectrometry) | Quantify changes in protein levels and modifications. | Alterations in the abundance of cytochrome P450 enzymes, heat shock proteins, or apoptotic factors. |
| Metabolomics (NMR, LC-MS) | Profile changes in endogenous small molecules. | Identification of specific metabolic biomarkers of exposure and disruption of key metabolic pathways like energy metabolism. |
| Adductomics | Detect and quantify DNA and protein adducts. | Characterization of the specific DNA bases alkylated by the reactive metabolites of this compound. |
Advanced Computational Approaches for Predictive Modeling
Computational toxicology and modeling are increasingly used to predict the potential hazards of chemicals, reducing reliance on animal testing. nih.govchemrxiv.org For N-nitrosamines, Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict carcinogenic potency based on molecular structure. chemrxiv.orgresearchgate.net
Future research could incorporate this compound into these models. Key molecular descriptors for this compound would include:
Steric Parameters: The size and shape of the cyclobutyl group. researchgate.net
Electronic Parameters: The electron-donating or -withdrawing properties of the substituents, which influence the stability of the N-N bond and the reactivity of metabolic intermediates.
Quantum Mechanical Descriptors: Calculated properties like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help predict reactivity. chemrxiv.org
By developing robust QSAR models that include a diverse range of nitrosamines like the cyclobutyl derivative, researchers can better predict the potential risk of newly identified nitrosamine impurities. acs.orgnih.gov
Synthetic Biology Applications for Controlled N-Nitrosamine Production or Degradation
Synthetic biology offers novel approaches for both the controlled synthesis and the bioremediation of environmental contaminants.
Controlled Production: Genetically engineering microorganisms (such as E. coli or yeast) to express specific enzymes could enable the controlled and safe production of this compound for research purposes. This would provide a consistent source of the compound for toxicological testing and the development of analytical standards.
Bioremediation and Degradation: A more significant application lies in engineering biological systems for the degradation of N-nitrosamines. This could involve:
Directed Evolution: Modifying existing bacterial enzymes, such as cytochrome P450s or denitrosating enzymes, to enhance their activity and specificity towards this compound.
Pathway Engineering: Assembling novel metabolic pathways in a microbial chassis that can completely mineralize the compound into harmless products.
These synthetic biology approaches could lead to innovative and sustainable solutions for removing N-nitrosamine contaminants from the environment or industrial waste streams.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Cyclobutyl-4-nitrosopiperazine with high purity?
- Methodology :
- Nitrosation : React 1-cyclobutylpiperazine with sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl in water/ethanol at 0–5°C). Monitor pH to avoid over-nitrosation .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
- Key Challenges : Competing side reactions (e.g., diazonium salt formation) require strict temperature control and stoichiometric precision.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Workflow :
- NMR : Compare - and -NMR spectra with computational predictions (e.g., DFT calculations). Key signals: cyclobutyl protons (δ 1.6–2.1 ppm) and nitroso group (δ ~140 ppm in -NMR) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (expected m/z: ~212.2) .
Q. What are the recommended storage conditions to prevent degradation?
- Stability Data :
- Store at –20°C in amber vials under inert gas (argon). Avoid prolonged exposure to light or moisture, as nitroso compounds are prone to photolysis and hydrolysis .
- Monitor degradation via periodic HPLC analysis; shelf life typically ≤6 months under optimal conditions .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the nitrosation kinetics of 1-cyclobutylpiperazine?
- Experimental Design :
- Conduct kinetic studies in varying solvents (water, ethanol, DMF) at 0–25°C. Use UV-Vis spectroscopy to track nitroso group formation (λ_max ~350 nm) .
- Data Interpretation : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may reduce selectivity. Lower temperatures favor nitroso product over byproducts .
Q. What mechanistic insights explain contradictory reports on nitroso-piperazine reactivity in biological systems?
- Hypothesis Testing :
- Use LC-MS/MS to identify metabolites in vitro (e.g., liver microsomes). Nitroso groups may undergo reduction to amines or form DNA adducts, explaining variability in cytotoxicity assays .
- Compare reactivity with structurally similar nitrosamines (e.g., 1-cyclopentyl-4-nitrosopiperazine) to isolate steric/electronic effects .
Q. How can computational modeling predict the carcinogenic potential of this compound?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 16) to estimate nitrosamine bond dissociation energies (BDEs). Lower BDEs correlate with higher genotoxicity .
- Validate with Ames tests (Salmonella typhimurium TA1535) to assess mutagenicity .
Safety and Compliance
- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation; nitroso compounds are potential carcinogens .
- Waste Disposal : Neutralize with 10% ascorbic acid before incineration to reduce nitrosamine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
